
4-Isopropyl-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an isopropyl group and a methyl group, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylpyridin-2(1H)-one can be achieved through various methods, including:
Alkylation of Pyridine Derivatives:
Cyclization Reactions: Using precursors that contain the necessary functional groups, cyclization reactions can form the pyridine ring with the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
化学反应分析
Types of Reactions
4-Isopropyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of materials with specific properties.
作用机制
The mechanism by which 4-Isopropyl-1-methylpyridin-2(1H)-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.
相似化合物的比较
Similar Compounds
4-Isopropylpyridine: Lacks the methyl group, which can affect its reactivity and applications.
1-Methylpyridin-2(1H)-one: Lacks the isopropyl group, leading to different chemical properties.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
1-methyl-4-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-10(3)9(11)6-8/h4-7H,1-3H3 |
InChI 键 |
HTYZGBMBIMXKBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=O)N(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



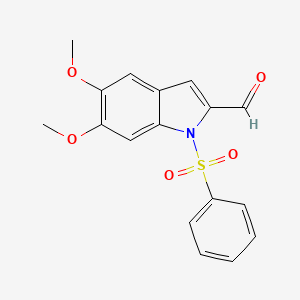
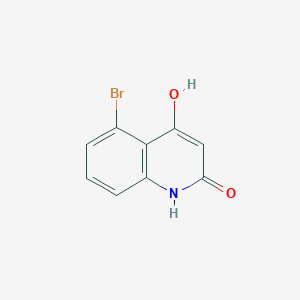


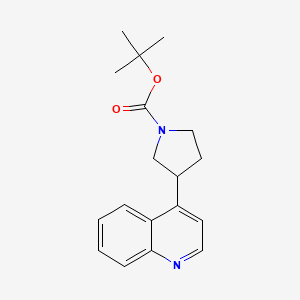
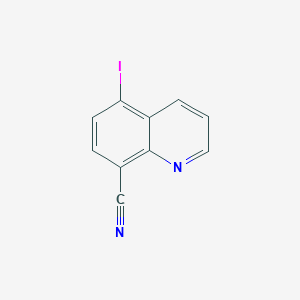
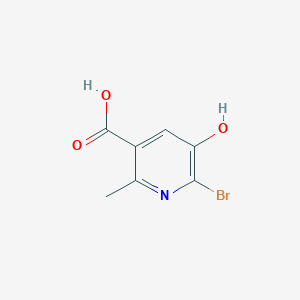

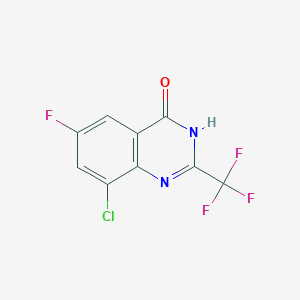
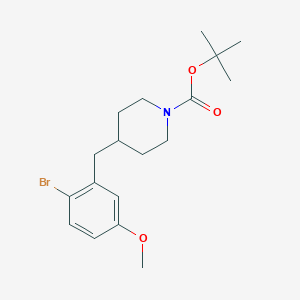
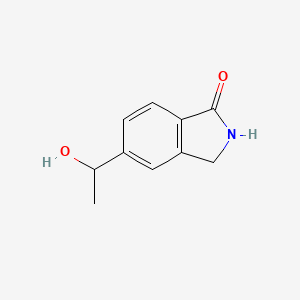
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic Acid](/img/structure/B15332389.png)
![6-Bromo-8-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15332393.png)
